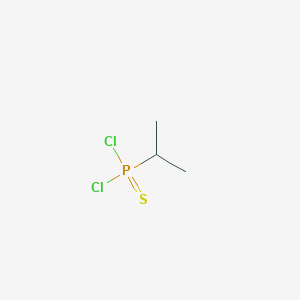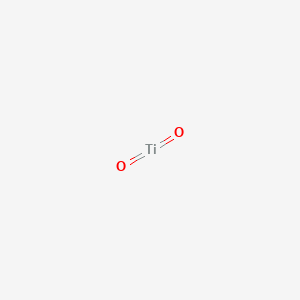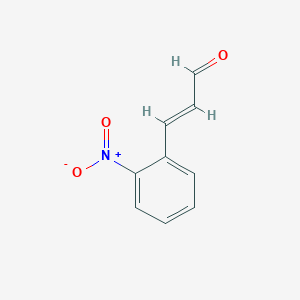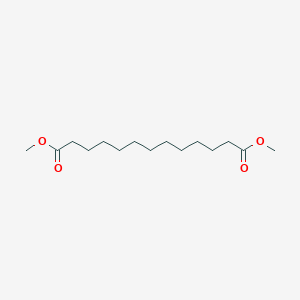
Isopropylphosphonothioic dichloride
概要
説明
Isopropylphosphonothioic dichloride is an organophosphorus compound with the molecular formula C₃H₇Cl₂PS. It is known for its role as a chemical intermediate in various industrial and research applications. The compound is characterized by the presence of a phosphonothioic group bonded to an isopropyl group and two chlorine atoms. This structure imparts unique chemical properties that make it valuable in synthetic chemistry and other fields .
準備方法
Synthetic Routes and Reaction Conditions: Isopropylphosphonothioic dichloride can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with phosphorus trichloride and sulfur. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C3H7OH+PCl3+S→C3H7P(S)Cl2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions: Isopropylphosphonothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alcohols or amines, to form corresponding phosphonothioates or phosphonothioamides.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form isopropylphosphonothioic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides are used for oxidation reactions.
Hydrolysis Conditions: Aqueous solutions or humid environments facilitate hydrolysis.
Major Products:
Phosphonothioates: Formed from substitution reactions with alcohols.
Phosphonothioamides: Formed from substitution reactions with amines.
Sulfoxides and Sulfones: Formed from oxidation reactions.
科学的研究の応用
Isopropylphosphonothioic dichloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are valuable intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in developing pharmaceuticals and therapeutic agents.
Industry: It serves as a precursor in the production of pesticides, flame retardants, and other industrial chemicals .
作用機序
The mechanism of action of isopropylphosphonothioic dichloride involves its reactivity with nucleophiles and oxidizing agents. The compound’s electrophilic phosphorus center makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The sulfur atom can undergo oxidation, altering the compound’s chemical properties and reactivity. These reactions are crucial for its applications in synthesis and industrial processes .
類似化合物との比較
Isopropylphosphonothioic dichloride can be compared with other similar compounds, such as:
Methylphosphonothioic Dichloride: Similar in structure but with a methyl group instead of an isopropyl group. It exhibits different reactivity and applications.
Ethylphosphonothioic Dichloride: Contains an ethyl group, leading to variations in chemical behavior and uses.
Propylphosphonothioic Dichloride: Similar to this compound but with a straight-chain propyl group, affecting its physical and chemical properties
This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
dichloro-propan-2-yl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2PS/c1-3(2)6(4,5)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNUBZHKFWJKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=S)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2PS | |
| Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400489 | |
| Record name | Propan-2-ylphosphonothioic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This material is a chemical weapon precursor which is similar to methyl phosphonothioic dichloride. See the chemical datasheet for methyl phosphonothioic dichloride for more information. | |
| Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1498-60-8 | |
| Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propan-2-ylphosphonothioic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)







![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)

